molecular formula C21H17FN2O2S2 B11211974 2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11211974
M. Wt: 412.5 g/mol
InChI Key: UFMZYTYQFJOKFA-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and the introduction of the fluorophenyl and methoxyphenyl substituents. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as thiophene derivatives and amidines, under specific reaction conditions.

    Introduction of Substituents: The fluorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents like fluorobenzyl chloride and methoxybenzyl chloride.

    Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and cyclization reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl or methoxyphenyl groups can be replaced by other substituents using appropriate nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new heterocyclic systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    Thienopyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluorophenyl and Methoxyphenyl Compounds: These compounds contain similar substituents but may have different core structures, resulting in different reactivity and applications.

Properties

Molecular Formula

C21H17FN2O2S2

Molecular Weight

412.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H17FN2O2S2/c1-26-16-8-6-14(7-9-16)12-24-20(25)19-18(10-11-27-19)23-21(24)28-13-15-4-2-3-5-17(15)22/h2-11H,12-13H2,1H3

InChI Key

UFMZYTYQFJOKFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC=CC=C4F

Origin of Product

United States

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